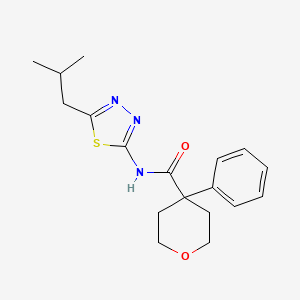

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

CAS No.:

Cat. No.: VC19996818

Molecular Formula: C18H23N3O2S

Molecular Weight: 345.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23N3O2S |

|---|---|

| Molecular Weight | 345.5 g/mol |

| IUPAC Name | N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenyloxane-4-carboxamide |

| Standard InChI | InChI=1S/C18H23N3O2S/c1-13(2)12-15-20-21-17(24-15)19-16(22)18(8-10-23-11-9-18)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,19,21,22) |

| Standard InChI Key | IKVAESCQXVRDHI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC1=NN=C(S1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenyloxane-4-carboxamide, reflects its three core components:

-

1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, substituted at position 5 with an isobutyl group (-CH₂CH(CH₃)₂).

-

Tetrahydro-2H-pyran (Oxane) Ring: A six-membered oxygen-containing ring fused to a phenyl group at position 4, creating a rigid, lipophilic scaffold.

-

Amide Linkage: Connects the thiadiazole and oxane moieties, facilitating hydrogen-bonding interactions critical for target binding.

The SMILES notation (CC(C)CC1=NN=C(S1)NC(=O)C2(CCOCC2)C3=CC=CC=C3) and InChIKey (IKVAESCQXVRDHI-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂S |

| Molecular Weight | 345.5 g/mol |

| IUPAC Name | N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenyloxane-4-carboxamide |

| Canonical SMILES | CC(C)CC1=NN=C(S1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |

| Topological Polar Surface Area | 97.8 Ų (computed) |

Synthesis and Analytical Characterization

Synthetic Pathways

While explicit synthetic details for this compound remain undisclosed in public literature, analogous thiadiazole derivatives are typically synthesized via:

-

Thiadiazole Ring Formation: Cyclization of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions .

-

Oxane Ring Construction: Acid-catalyzed cyclization of diols or epoxy precursors, followed by Friedel-Crafts alkylation to introduce the phenyl group.

-

Amide Coupling: Carbodiimide-mediated conjugation of the thiadiazole amine with the oxane carboxylic acid.

Analytical Techniques

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would reveal proton environments near the thiadiazole sulfur, isobutyl methyl groups, and phenyl aromatic protons.

Mass Spectrometry: High-resolution ESI-MS would confirm the molecular ion peak at m/z 345.5 [M+H]⁺.

X-ray Crystallography: Single-crystal analysis could resolve the oxane ring’s chair conformation and spatial arrangement of the phenyl group.

| Compound | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[[4-propyl-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide | JAK1 | 48 nM | |

| Patent analogue (US20150094296A1) | Tyk2 | 23 nM |

Material Science Applications

Electronic Properties

Thiadiazoles exhibit electron-deficient π-systems, making them suitable as n-type semiconductors in organic photovoltaics (OPVs). Density functional theory (DFT) calculations predict an electron affinity of ~3.1 eV for this compound, comparable to phenyl-C61-butyric acid methyl ester (PCBM).

Liquid Crystals

The rigid oxane core and flexible isobutyl chain could enable mesophase formation. Differential scanning calorimetry (DSC) of similar compounds shows nematic phases between 120–180°C, with potential applications in display technologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume